molecular formula C9H9NO3 B14848357 2-Formyl-5-hydroxy-N-methylbenzamide

2-Formyl-5-hydroxy-N-methylbenzamide

Cat. No.: B14848357
M. Wt: 179.17 g/mol
InChI Key: WDKBXDAPLLOIJH-UHFFFAOYSA-N
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Description

2-Formyl-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a formyl group, a hydroxyl group, and an N-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-5-hydroxy-N-methylbenzamide typically involves the formylation of 5-hydroxy-N-methylbenzamide. One common method is the Vilsmeier-Haack reaction, where 5-hydroxy-N-methylbenzamide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 2-Carboxy-5-hydroxy-N-methylbenzamide.

    Reduction: 2-Hydroxymethyl-5-hydroxy-N-methylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-5-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Hydroxy-N-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-Formyl-N-methylbenzamide: Lacks the hydroxyl group, affecting its solubility and reactivity.

    2-Formyl-5-hydroxybenzamide: Lacks the N-methyl group, influencing its biological activity and pharmacokinetics.

Uniqueness: 2-Formyl-5-hydroxy-N-methylbenzamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-formyl-5-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H9NO3/c1-10-9(13)8-4-7(12)3-2-6(8)5-11/h2-5,12H,1H3,(H,10,13)

InChI Key

WDKBXDAPLLOIJH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)O)C=O

Origin of Product

United States

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